molecular formula C12H9N3O B3359476 6-(Furan-2-yl)-3-methylpyrido[3,2-c]pyridazine CAS No. 85839-76-5

6-(Furan-2-yl)-3-methylpyrido[3,2-c]pyridazine

Cat. No. B3359476
CAS RN: 85839-76-5
M. Wt: 211.22 g/mol
InChI Key: CRSPXQDDUDWXBS-UHFFFAOYSA-N
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Description

“6-(Furan-2-yl)-3-methylpyrido[3,2-c]pyridazine” is a derivative of pyridazinone . Pyridazinone and its derivatives have been found to exhibit a wide range of pharmacological activities . They are heterocycles that contain two adjacent nitrogen atoms . Pyridazinone derivatives have attracted the attention of medicinal chemists due to their diverse pharmacological activities .


Synthesis Analysis

The synthesis of pyridazinone derivatives has been well described in a number of articles . The easy functionalization at various ring positions makes them an attractive synthetic building block for designing and synthesis of new drugs .


Molecular Structure Analysis

The molecular structure of “6-(Furan-2-yl)-3-methylpyrido[3,2-c]pyridazine” is based on the pyridazinone ring, which is a six-membered ring containing nitrogen atoms at positions 1 and 2 . The furan-2-yl and 3-methyl groups are attached to the pyridazinone ring .


Chemical Reactions Analysis

Pyridazinone derivatives have been involved in a variety of chemical reactions . The specific reactions that “6-(Furan-2-yl)-3-methylpyrido[3,2-c]pyridazine” undergoes would depend on the reaction conditions and the presence of other reactants .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(Furan-2-yl)-3-methylpyrido[3,2-c]pyridazine” would depend on its specific structure . Information on its melting point, boiling point, and density can be found in chemical databases .

Mechanism of Action

The mechanism of action of “6-(Furan-2-yl)-3-methylpyrido[3,2-c]pyridazine” would depend on its specific pharmacological activity . Pyridazinone derivatives have been reported to possess antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .

Safety and Hazards

The safety and hazards associated with “6-(Furan-2-yl)-3-methylpyrido[3,2-c]pyridazine” would depend on its specific properties and uses. It’s important to refer to the relevant safety data sheets and handling guidelines when working with this compound .

Future Directions

The future directions for research on “6-(Furan-2-yl)-3-methylpyrido[3,2-c]pyridazine” could include further exploration of its pharmacological activities, development of new synthesis methods, and investigation of its potential applications in various fields .

properties

IUPAC Name

6-(furan-2-yl)-3-methylpyrido[3,2-c]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c1-8-7-11-9(15-14-8)4-5-10(13-11)12-3-2-6-16-12/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSPXQDDUDWXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=N2)C3=CC=CO3)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90517733
Record name 6-(Furan-2-yl)-3-methylpyrido[3,2-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Furan-2-yl)-3-methylpyrido[3,2-c]pyridazine

CAS RN

85839-76-5
Record name 6-(Furan-2-yl)-3-methylpyrido[3,2-c]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90517733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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